![molecular formula C15H13Cl2N3O B6431880 3,5-dichloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide CAS No. 2329258-74-2](/img/structure/B6431880.png)

3,5-dichloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

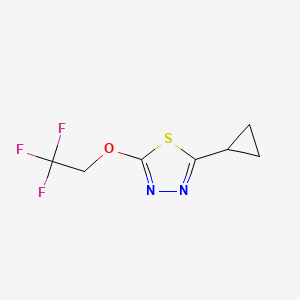

“3,5-dichloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide” is a chemical compound. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound . Pyrimidine derivatives are known for their wide range of pharmacological applications .

Synthesis Analysis

The synthesis of such compounds often involves reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . This reaction is usually carried out in N,N′-dimethylformamide solution at 60 °C . The 3,5-dichlorobenzoyl chloride used in the reaction is typically prepared from 3,5-dichlorobenzonitrile .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the reaction of arylamine compounds with 3,5-dichlorobenzoyl chloride . The resulting dichlorobenzamide derivatives are then characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .Aplicaciones Científicas De Investigación

3,5-dichloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide has been studied extensively for its potential applications in scientific research. It has been used as a substrate for enzyme inhibition studies, as a tool for studying protein-protein interactions, and as a building block for the synthesis of more complex molecules. Additionally, this compound has been used as a model system for studying the effects of small molecules on cellular processes, such as cell proliferation and apoptosis.

Mecanismo De Acción

Mode of Action

It is known that the compound is a derivative of dichlorobenzamide . Benzamide derivatives have been shown to have various applications, including antitumoral and anticonvulsive activities . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Benzamide derivatives, in general, have been shown to affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

Benzamide derivatives have been shown to exhibit antitumoral and anticonvulsive activities

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 3,5-dichloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide in lab experiments has several advantages and limitations. The main advantage of this compound is that it is relatively easy to synthesize and can be used in a wide range of experiments. Additionally, this compound can be used in combination with other compounds to study the effects of small molecules on cellular processes. However, this compound has a limited shelf life and can be toxic if not handled properly. Additionally, the effects of this compound may vary depending on the cell type and the experimental conditions.

Direcciones Futuras

The future directions for 3,5-dichloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide are numerous. This compound could be used to develop novel drugs for the treatment of a variety of diseases, including cancer and neurological disorders. Additionally, this compound could be used to develop more efficient and effective methods for studying the effects of small molecules on cellular processes. Furthermore, this compound could be used to develop more effective methods for studying enzyme inhibition, protein-protein interactions, and gene expression. Finally, this compound could be used to develop more effective methods for studying the effects of environmental toxins on human health.

Métodos De Síntesis

The synthesis of 3,5-dichloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide has been studied extensively. It can be synthesized via a two-step process that involves the condensation of 6-cyclopropylpyrimidine with 4-chlorobenzonitrile and the subsequent reduction of the resulting amide with sodium borohydride. The reaction is carried out in a solvent such as ethanol or methanol and the product is isolated by column chromatography. The yields of the product are typically high and the reaction is relatively easy to carry out.

Propiedades

IUPAC Name |

3,5-dichloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N3O/c16-11-3-10(4-12(17)5-11)15(21)18-7-13-6-14(9-1-2-9)20-8-19-13/h3-6,8-9H,1-2,7H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBZPGNYJMVGADI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC(=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-7-[(3-methylphenyl)methyl]-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6431805.png)

![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B6431807.png)

![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-3-methylbenzene-1-sulfonamide](/img/structure/B6431810.png)

![4-ethoxy-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide](/img/structure/B6431817.png)

![3-chloro-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide](/img/structure/B6431824.png)

![ethyl 5-[7-(acetyloxy)-4-oxo-6-propyl-4H-chromen-3-yl]furan-2-carboxylate](/img/structure/B6431826.png)

![(2Z)-2-(4-tert-butylbenzenesulfonyl)-3-[(4-ethylphenyl)amino]-3-(methylsulfanyl)prop-2-enenitrile](/img/structure/B6431833.png)

![2-{8-chloro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetic acid](/img/structure/B6431845.png)

![5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B6431866.png)

![2,6-difluoro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}benzamide](/img/structure/B6431874.png)

![(2E)-3-(furan-2-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B6431888.png)

![6-(difluoromethyl)-3-[(1-{5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B6431889.png)